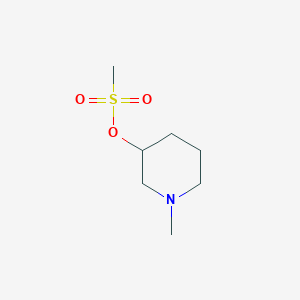
1-Methylpiperidin-3-yl methanesulfonate
Overview
Description
1-Methylpiperidin-3-yl methanesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a methanesulfonic acid group attached to a 1-methylpiperidin-3-yl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylpiperidin-3-yl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 1-methylpiperidin-3-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Methylpiperidin-3-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Methanesulfonic acid derivatives.
Reduction: 1-methylpiperidin-3-ol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Methylpiperidin-3-yl methanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylpiperidin-3-yl methanesulfonate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and 1-methylpiperidin-3-ol, which can further interact with biological pathways. The compound’s effects are mediated through its ability to modify protein function and cellular signaling pathways .
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(1-methylpiperidin-3-yl) methanesulfonate |
InChI |
InChI=1S/C7H15NO3S/c1-8-5-3-4-7(6-8)11-12(2,9)10/h7H,3-6H2,1-2H3 |
InChI Key |
RGGRDVCHJAWFQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)OS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
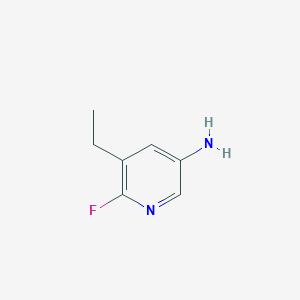

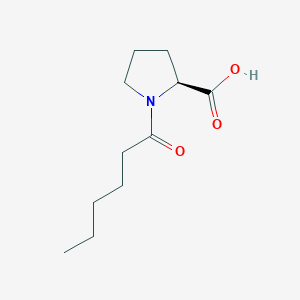
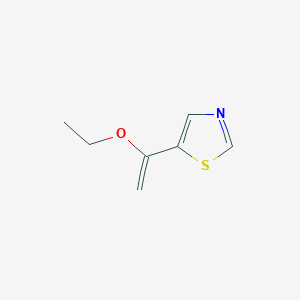
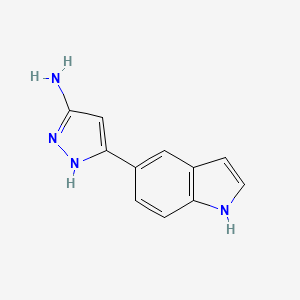
![4-[(Methylsulfanyl)methoxy]benzene-1,2-diamine](/img/structure/B8657205.png)
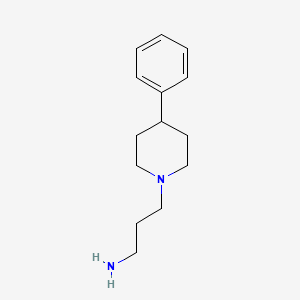
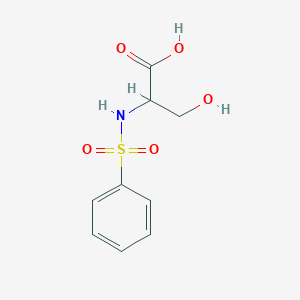
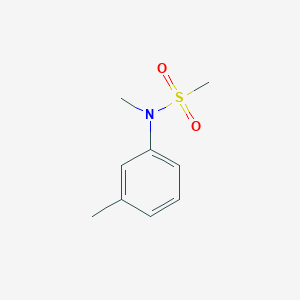
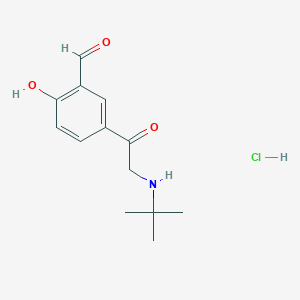
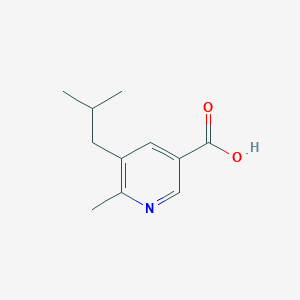
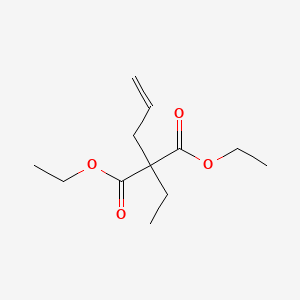
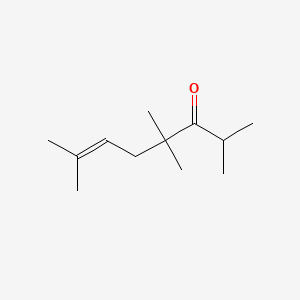
![tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B8657268.png)
